Product packaging for Acetonitrile, (methylenedinitrilo)tetra-(Cat. No.:CAS No. 1116-43-4)

Acetonitrile, (methylenedinitrilo)tetra-

Cat. No.: B074223
CAS No.: 1116-43-4
M. Wt: 202.22 g/mol
InChI Key: WJGXTAWLNPYQFI-UHFFFAOYSA-N
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Description

Acetonitrile, (methylenedinitrilo)tetra-, more commonly recognized as the tetraacetonitrile derivative or precursor to EDTA (Ethylenediaminetetraacetic acid) tetranitrile, is a vital synthetic intermediate in coordination chemistry and materials science. Its core research value lies in its four nitrile functional groups, which serve as protected forms of carboxylic acids. Upon hydrolysis, these nitriles convert into the tetracarboxylate groups that characterize EDTA, a quintessential chelating agent. This transformation allows researchers to synthesize and study modified EDTA analogs or incorporate the powerful metal-chelating moiety into more complex molecular architectures, such as polymers, dendrimers, or surface-functionalized nanoparticles.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N6 B074223 Acetonitrile, (methylenedinitrilo)tetra- CAS No. 1116-43-4

Properties

IUPAC Name

2-[[bis(cyanomethyl)amino]methyl-(cyanomethyl)amino]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N6/c10-1-5-14(6-2-11)9-15(7-3-12)8-4-13/h5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJGXTAWLNPYQFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)N(CC#N)CN(CC#N)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50278136
Record name 2,2',2'',2'''-(Methylenedinitrilo)tetraacetonitrile
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Molecular Weight

202.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1116-43-4
Record name NSC6400
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6400
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2',2'',2'''-(Methylenedinitrilo)tetraacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50278136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Methylenedinitrilo Tetraacetonitrile

Purification and Isolation Techniques for High-Purity (Methylenedinitrilo)tetraacetonitrile

Given the absence of synthetic procedures, there is consequently no information available on the purification and isolation of (Methylenedinitrilo)tetraacetonitrile. The development of purification techniques is contingent on the successful synthesis and characterization of the crude product.

Crystallization Methods for Compound Isolation

Without a sample of the compound, it is not possible to determine suitable solvents or optimal conditions for crystallization. The selection of an appropriate crystallization method relies on the physicochemical properties of the compound, such as its solubility in various solvents at different temperatures, which are currently unknown.

Chromatographic Techniques for Purification

Similarly, the development of chromatographic purification methods, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), requires knowledge of the compound's properties, including its polarity and volatility. As this information is not available, no established chromatographic protocols for the purification of (Methylenedinitrilo)tetraacetonitrile can be reported.

Structural Elucidation and Molecular Architecture of Methylenedinitrilo Tetraacetonitrile

Spectroscopic Analysis for Molecular Structure Confirmation

Spectroscopic analysis is fundamental to confirming the identity and purity of (Methylenedinitrilo)tetraacetonitrile. Each technique provides a unique piece of the structural puzzle, from the connectivity of atoms to the nature of the chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. By observing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms. For (Methylenedinitrilo)tetraacetonitrile (C₉H₁₀N₆), ¹H and ¹³C NMR are particularly informative.

Due to the molecule's symmetry, a simplified spectrum is expected. The structure features two distinct types of methylene (B1212753) (-CH₂-) groups: the central bridging methylene group (N-CH₂-N) and the four equivalent methylene groups of the cyanomethyl arms (-CH₂-CN).

¹H NMR: The proton NMR spectrum is predicted to show two singlets.

A singlet corresponding to the two protons of the central N-CH₂-N bridge.

A second singlet for the eight protons of the four equivalent -CH₂-CN groups.

¹³C NMR: The carbon-13 NMR spectrum is also expected to be simple, showing three distinct signals.

A signal for the carbon atom of the central N-CH₂-N methylene group.

A signal for the four equivalent carbons of the -CH₂-CN methylene groups.

A signal for the four equivalent carbons of the nitrile (-C≡N) functional groups.

Table 1: Predicted NMR Chemical Shifts (δ) for (Methylenedinitrilo)tetraacetonitrile
NucleusGroupPredicted Chemical Shift (ppm)Multiplicity
¹HN-CH₂ -N~4.0Singlet
¹H-CH₂ -CN~3.8Singlet
¹³CN-C H₂-N~75Triplet (in ¹H-coupled)
¹³C-C H₂-CN~45Triplet (in ¹H-coupled)
¹³C-C N~117Singlet

Note: The chemical shift values are predictions based on standard chemical environment effects and may vary slightly from experimental values.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of (Methylenedinitrilo)tetraacetonitrile is the sharp, strong absorption band characteristic of the nitrile (C≡N) stretching vibration. This typically appears in the region of 2260-2240 cm⁻¹. Other expected absorptions include C-H stretching vibrations from the methylene groups (around 3000-2850 cm⁻¹) and C-N stretching vibrations.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The nitrile stretch is also Raman active. The symmetric vibrations of the molecule, particularly those involving the non-polar N-CH₂-N bridge, may give rise to distinct Raman signals that are weak or absent in the IR spectrum.

Table 2: Characteristic Vibrational Frequencies for (Methylenedinitrilo)tetraacetonitrile
Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
-C≡NStretch2260 - 2240Strong (IR), Strong (Raman)
-CH₂-Symmetric/Asymmetric Stretch3000 - 2850Medium (IR)
C-NStretch1250 - 1020Medium (IR)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

The nominal molecular weight of (Methylenedinitrilo)tetraacetonitrile (C₉H₁₀N₆) is 202 g/mol . In an MS experiment, the molecular ion peak [M]⁺ would be expected at m/z = 202. Under typical ionization conditions, such as electron impact (EI), the molecule would undergo characteristic fragmentation.

Expected fragmentation pathways would likely involve:

Loss of a cyanomethyl radical (•CH₂CN): This would lead to a significant fragment ion at m/z = 162. This is often a favorable fragmentation pathway for N-substituted cyanomethyl compounds.

Cleavage of the central N-CH₂-N unit: Fragmentation at the central methylene bridge could lead to various smaller charged species.

Loss of HCN: A common fragmentation pattern for nitriles, which would result in a peak at [M-27]⁺.

Analysis of these fragment ions helps to piece together and confirm the molecular structure proposed by other spectroscopic methods.

Solid-State Structural Determination via X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule in the crystalline state. The molecular structure of (Methylenedinitrilo)tetraacetonitrile has been confirmed by this method, revealing precise details about its geometry, conformation, and internal dimensions. nih.gov

Detailed analysis of the crystallographic data provides precise measurements of the intramolecular distances and angles. nih.gov These experimental values are crucial for understanding the bonding and steric interactions within the molecule. The bond lengths for the nitrile groups (C≡N) and the various C-N and C-C single bonds fall within their expected ranges. The bond angles around the tetrahedral carbon atoms and the trigonal planar nitrogen atoms define the local geometry. Torsion angles describe the conformation and relative orientation of the different parts of the molecule, such as the twist of the cyanomethyl groups relative to the central N-CH₂-N core.

Table 3: Selected Intramolecular Bond Lengths for (Methylenedinitrilo)tetraacetonitrile nih.gov
BondBond Length (Å)
N5—C21.447 (2)
N5—C41.452 (2)
N5—C91.449 (2)
N6—C61.441 (2)
N6—C81.445 (2)
N6—C91.455 (2)
C1—N11.135 (3)
C3—N21.140 (3)
C5—N31.139 (3)
C7—N41.135 (3)
C1—C21.472 (3)
C3—C41.471 (3)
C5—C61.478 (3)
C7—C81.472 (3)
Table 4: Selected Intramolecular Bond Angles for (Methylenedinitrilo)tetraacetonitrile nih.gov
AngleBond Angle (°)
C2—N5—C4114.12 (15)
C2—N5—C9112.55 (15)
C4—N5—C9111.41 (14)
C6—N6—C8113.62 (15)
C6—N6—C9111.23 (14)
C8—N6—C9112.92 (15)
N5—C9—N6114.33 (15)
N1—C1—C2178.6 (3)
N5—C2—C1111.53 (17)
N2—C3—C4178.5 (2)
N5—C4—C3112.23 (17)

Theoretical and Computational Chemistry Approaches to Structure

Quantum Chemical Calculations for Ground State Geometries

Density Functional Theory (DFT) for Electronic Structure and Spectroscopic Property Predictions

Similar to the status of quantum chemical calculations, dedicated Density Functional Theory (DFT) studies on (methylenedinitrilo)tetraacetonitrile are not found in the current body of scientific literature. DFT has become a widely used computational method for predicting the electronic structure and spectroscopic properties of molecules due to its favorable balance of accuracy and computational cost.

A hypothetical DFT study of (methylenedinitrilo)tetraacetonitrile would likely employ a functional such as B3LYP or PBE0 with a suitable basis set (e.g., 6-31G* or larger) to perform geometry optimization and subsequent frequency calculations. These calculations could predict spectroscopic properties such as the infrared (IR) and Raman vibrational frequencies, as well as NMR chemical shifts. The computed vibrational spectra could be compared with experimental data to aid in the assignment of spectral bands. Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) would provide insights into the molecule's reactivity and electronic properties. To date, however, such specific computational investigations for (methylenedinitrilo)tetraacetonitrile have not been published.

Supramolecular Assembly and Intermolecular Interactions of Methylenedinitrilo Tetraacetonitrile

Hydrogen Bonding Networks in the Solid State

The crystal structure of (methylenedinitrilo)tetraacetonitrile is dominated by a network of weak C-H...N hydrogen bonds. These interactions, while individually not as strong as conventional O-H...O or N-H...N hydrogen bonds, collectively provide the necessary stability for the formation of a well-defined crystalline arrangement.

Detailed crystallographic studies have identified and characterized the specific C-H...N hydrogen bonds that link adjacent molecules of (methylenedinitrilo)tetraacetonitrile. nih.gov The hydrogen atoms of the methylene (B1212753) groups (C-H) act as donors, while the nitrogen atoms of the nitrile functionalities serve as acceptors. nih.gov This interaction is a recurring motif that systematically connects the molecular units. The precise geometry of these hydrogen bonds has been determined through X-ray diffraction analysis, providing key data on the distances and angles that define these interactions. nih.gov

The key geometric parameters for the intermolecular C-H...N hydrogen bonds are summarized in the table below. These values fall within the expected ranges for such weak hydrogen bonds and are indicative of their significant role in the crystal packing. nih.gov

Donor-H...AcceptorD-H (Å)H...A (Å)D...A (Å)D-H...A (°)
C2-H2B...N40.972.563.409 (3)146
C4-H4B...N30.972.583.432 (3)147

Data sourced from crystallographic information file for C9H10N6. nih.gov

The intermolecular C-H...N hydrogen bonds are not isolated interactions but rather work in concert to build a robust three-dimensional network. nih.govresearchgate.net Each molecule of (methylenedinitrilo)tetraacetonitrile is connected to its neighbors through these hydrogen bonds, creating a supramolecular assembly that extends throughout the crystal. nih.gov This network is a critical feature of the compound's solid-state architecture, contributing significantly to its thermodynamic stability. The specific connectivity established by these hydrogen bonds ensures an efficient packing of the molecules in the crystalline lattice. nih.gov

Other Non-Covalent Interactions Governing Solid-State Architecture

Dipole-Dipole Interactions: The polar nature of the nitrile groups (-C≡N) introduces dipole moments within the molecule. The alignment of these dipoles in the crystal lattice can contribute to the stability of the packing arrangement.

Although the primary literature on (methylenedinitrilo)tetraacetonitrile emphasizes the role of hydrogen bonding, these additional non-covalent interactions are implicitly involved in achieving the final, low-energy crystal structure. nih.gov

Crystal Engineering Principles Applied to (Methylenedinitrilo)tetraacetonitrile

The solid-state structure of (methylenedinitrilo)tetraacetonitrile serves as an excellent case study for the principles of crystal engineering. Crystal engineering is the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. researchgate.net In this context, the C-H...N interaction can be viewed as a reliable supramolecular synthon—a structural unit that can be formed and/or assembled by known or conceivable synthetic operations involving intermolecular interactions.

The formation of a complex three-dimensional network from a relatively simple organic molecule highlights how weak, directional interactions can be exploited to guide crystal packing. iisc.ac.in The prevalence and specific geometry of the C-H...N bonds in the crystal structure of (methylenedinitrilo)tetraacetonitrile demonstrate the utility of this particular interaction in the self-assembly of nitrile-containing molecules. nih.gov The resulting structure is a manifestation of the energetic optimization achieved through the maximization of these favorable intermolecular contacts.

Chemical Reactivity and Mechanistic Studies of Methylenedinitrilo Tetraacetonitrile

Reaction Pathways and Chemical Transformations

The most significant chemical transformation of (methylenedinitrilo)tetraacetonitrile is its hydrolysis, which converts the four nitrile groups into carboxylic acid functionalities, yielding EDTA. This process is a cornerstone of the "Singer synthesis" of EDTA, which separates the cyanomethylation of ethylenediamine from the hydrolysis step to produce a very pure form of the final product. google.com The hydrolysis can be achieved under both acidic and alkaline conditions. google.com

(Methylenedinitrilo)tetraacetonitrile + 4 H₂O + 4 H⁺ → Ethylenediaminetetraacetic acid + 4 NH₄⁺

A patent describing this process indicates that the reaction can be carried out at temperatures ranging from 80°C to 105°C with the pH controlled between 1 and 3. google.com

Base-Catalyzed Hydrolysis: Alternatively, the hydrolysis can be performed using an alkaline solution, such as sodium hydroxide (B78521). This method also proceeds through an amide intermediate and results in the formation of the corresponding carboxylate salt. Subsequent acidification is necessary to obtain the free carboxylic acid, EDTA. The reaction steps are as follows:

(Methylenedinitrilo)tetraacetonitrile + 4 OH⁻ + 4 H₂O → Ethylenediaminetetraacetate salt + 4 NH₃

Ethylenediaminetetraacetate salt + 4 H⁺ → Ethylenediaminetetraacetic acid

Industrial processes often utilize sodium hydroxide for this transformation, with reaction temperatures controlled between 40°C and 105°C for a duration of 2 to 6 hours. google.com

While hydrolysis is the primary reaction pathway, the nitrile groups in (methylenedinitrilo)tetraacetonitrile could potentially undergo other chemical transformations characteristic of nitriles, such as reduction to amines or addition of Grignard reagents. However, the literature predominantly focuses on its conversion to EDTA.

Kinetic and Thermodynamic Aspects of Reactivity

Detailed experimental and computational studies on the kinetics and thermodynamics of the hydrolysis of (methylenedinitrilo)tetraacetonitrile are not extensively available in publicly accessible literature. However, general principles of nitrile hydrolysis can provide insights into these aspects.

The hydrolysis of nitriles is generally a slow process at neutral pH and requires elevated temperatures and the presence of a catalyst (acid or base). The reaction is typically considered to be pseudo-first-order when the concentration of water is in large excess. The rate of hydrolysis is influenced by factors such as temperature, pH, and the steric and electronic effects of the substrate.

For the hydrolysis of (methylenedinitrilo)tetraacetonitrile, the presence of four nitrile groups on a relatively small ethylenediamine backbone may lead to complex kinetic behavior. The hydrolysis is expected to be a stepwise process, with the rate constants for the hydrolysis of each nitrile group potentially differing due to changes in steric hindrance and electronic effects as the hydrolysis proceeds.

A summary of typical conditions for the hydrolysis of (methylenedinitrilo)tetraacetonitrile as described in patent literature is provided in the table below.

Hydrolysis ConditionCatalystTemperature Range (°C)pH RangeReaction Time (hours)
AcidicSulfuric Acid, Hydrochloric Acid80 - 1051 - 32 - 6
AlkalineSodium Hydroxide, Potassium Hydroxide40 - 105-2 - 6

This data is sourced from patent literature describing the synthesis of EDTA and may not represent optimized kinetic or thermodynamic parameters. google.com

Mechanistic Investigations of Derivatization Reactions

The primary derivatization reaction of (methylenedinitrilo)tetraacetonitrile is its hydrolysis to EDTA. The mechanism of this transformation, while not specifically detailed for this molecule in research literature, can be understood by considering the well-established mechanisms for acid- and base-catalyzed nitrile hydrolysis.

Mechanism of Acid-Catalyzed Hydrolysis:

The acid-catalyzed hydrolysis of a nitrile group proceeds in two main stages: conversion of the nitrile to an amide, followed by the hydrolysis of the amide to a carboxylic acid.

Protonation of the Nitrile: The reaction is initiated by the protonation of the nitrile nitrogen, which increases the electrophilicity of the nitrile carbon.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon atom, leading to the formation of a protonated imidic acid.

Tautomerization to Amide: The protonated imidic acid undergoes tautomerization to form a protonated amide, which then loses a proton to yield the amide intermediate.

Hydrolysis of the Amide: The amide is then hydrolyzed under acidic conditions, which involves protonation of the carbonyl oxygen, nucleophilic attack by water, and subsequent elimination of ammonia (which is protonated to ammonium (B1175870) in the acidic medium) to form the carboxylic acid.

This sequence of reactions would occur for each of the four nitrile groups of (methylenedinitrilo)tetraacetonitrile to ultimately form EDTA.

Mechanism of Base-Catalyzed Hydrolysis:

The base-catalyzed hydrolysis also involves the formation of an amide intermediate.

Nucleophilic Attack by Hydroxide: A hydroxide ion, a strong nucleophile, attacks the electrophilic carbon of the nitrile group to form an imidic acid anion.

Protonation: The imidic acid anion is protonated by water to form an imidic acid.

Tautomerization to Amide: The imidic acid then tautomerizes to the more stable amide.

Hydrolysis of the Amide: The amide is subsequently hydrolyzed under basic conditions. This involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate. The tetrahedral intermediate then collapses, eliminating an amide anion (a very poor leaving group), which is subsequently protonated by water to form ammonia. The final product is the carboxylate salt.

For (methylenedinitrilo)tetraacetonitrile, this process would be repeated for all four nitrile groups, resulting in the tetra-carboxylate salt of EDTA.

Applications in Advanced Organic Synthesis and Precursor Chemistry

Role as a Key Intermediate in Complex Molecule Synthesis

The industrial significance of Acetonitrile, (methylenedinitrilo)tetra- is intrinsically linked to its role as a precursor in multi-step synthetic pathways. Its molecular structure, featuring multiple nitrile functionalities, makes it a versatile building block for the introduction of nitrogen- and carbon-containing moieties.

Precursor for N-(Phosphonomethyl)iminodiacetic Acid Synthesis

A critical application of Acetonitrile, (methylenedinitrilo)tetra- is its use as an intermediate in the synthesis of N-(Phosphonomethyl)iminodiacetic acid (PMIDA). nih.gov PMIDA is a crucial precursor in the industrial production of glyphosate (B1671968), a widely used herbicide. The conversion of Acetonitrile, (methylenedinitrilo)tetra- to PMIDA is a multi-step process that leverages the reactivity of the nitrile groups.

The synthesis of PMIDA from nitrile precursors typically involves the hydrolysis of the nitrile groups to form carboxylic acid functionalities. In the case of Acetonitrile, (methylenedinitrilo)tetra-, this hydrolysis would be followed by a phosphonomethylation step. This reaction introduces the phosphonomethyl group to the nitrogen atom, yielding the final PMIDA molecule. While the precise, detailed reaction mechanism and conditions for the direct conversion of Acetonitrile, (methylenedinitrilo)tetra- to PMIDA are not extensively documented in publicly available literature, the pathway can be inferred from the well-established synthesis of PMIDA from the related compound, iminodiacetonitrile (B147120) (IDAN). google.com

The general synthetic strategy involves the reaction of the iminodiacetic acid intermediate (derived from the nitrile hydrolysis) with formaldehyde (B43269) and a phosphorus source, such as phosphorous acid, in a mineral acid medium. google.com

Table 1: Key Reactants in PMIDA Synthesis from Nitrile Precursors

Reactant/IntermediateChemical FormulaRole in Synthesis
Acetonitrile, (methylenedinitrilo)tetra-C9H10N6Starting Precursor
Iminodiacetonitrile (IDAN)C4H5N3Related Precursor
Iminodiacetic acid (IDA)C4H7NO4Hydrolyzed Intermediate
FormaldehydeCH2OCarbon Source
Phosphorous AcidH3PO3Phosphorus Source
N-(Phosphonomethyl)iminodiacetic acid (PMIDA)C5H10NO7PFinal Product

Utility in Glyphosphates Production

The primary utility of PMIDA, and by extension its precursor Acetonitrile, (methylenedinitrilo)tetra-, lies in the production of glyphosate. Glyphosate is the active ingredient in numerous broad-spectrum herbicides. The synthesis of glyphosate from PMIDA is a well-established industrial process. This final conversion step underscores the importance of efficient and cost-effective synthetic routes to PMIDA, highlighting the significance of intermediates like Acetonitrile, (methylenedinitrilo)tetra-.

Exploration of Emerging Synthetic Applications

While the role of Acetonitrile, (methylenedinitrilo)tetra- as a precursor in the agrochemical industry is its most prominent application, the potential for this molecule in other areas of organic synthesis remains a subject of exploration. The presence of multiple reactive nitrile groups within a compact molecular structure suggests possibilities for its use in the synthesis of a variety of complex organic molecules.

The nitrile functional group is a versatile synthon in organic chemistry, capable of being converted into amines, amides, carboxylic acids, and various heterocyclic systems. The tetra-functional nature of Acetonitrile, (methylenedinitrilo)tetra- could theoretically be exploited to create complex, polyfunctional molecules. Research into these potential applications is not widely reported, suggesting that its utility beyond herbicide synthesis is an area ripe for investigation. Future research could focus on leveraging its unique structure for the development of novel ligands for coordination chemistry, building blocks for materials science, or as a scaffold for the synthesis of new pharmaceutical compounds. The exploration of such emerging applications could unlock new value for this specialized chemical intermediate.

Analytical Methodologies for Characterization and Purity Assessment in Research

Chromatographic Techniques for Separation and Purity Profiling

Chromatography is a cornerstone for the separation and analysis of Acetonitrile, (methylenedinitrilo)tetra- and its potential impurities. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed, each requiring specific method development to overcome the analytical challenges posed by the compound.

HPLC is a primary technique for the quantitation and purity profiling of Acetonitrile, (methylenedinitrilo)tetra-. However, the compound's high polarity and lack of a significant UV-absorbing chromophore make direct analysis difficult. sielc.comnih.govresearchgate.net To address this, analytical methods typically rely on pre-column or in-situ derivatization to form a complex that can be readily detected by a UV spectrophotometer. nih.gov

The most common approach involves chelation with metal ions to form a UV-active complex. sielc.com Copper (II) and Iron (III) are frequently used for this purpose. nih.govnih.gov The addition of copper sulfate (B86663) or copper (II) nitrate (B79036) to the sample diluent, for instance, allows for sensitive detection of the resulting copper-EDTA complex. sielc.comnih.gov Similarly, derivatization with a ferric chloride solution, often facilitated by heating, creates an iron-EDTA complex suitable for UV detection. nih.gov

Several HPLC modes have been successfully developed:

Ion-Pairing Reversed-Phase HPLC: This is a widely adopted technique where an ion-pairing reagent, such as tetrabutylammonium (B224687) (TBA) hydroxide (B78521) or tetrabutylammonium hydrogen sulphate, is added to the mobile phase. researchgate.netnih.govtandfonline.com This reagent forms an ion pair with the negatively charged metal-EDTA complex, increasing its hydrophobicity and enabling its retention and separation on a reversed-phase column, such as a C8 or C18. researchgate.netnih.govtandfonline.com

Anion-Exchange Chromatography: Mixed-mode anion-exchange columns can also provide reproducible separation and determination of the compound. sielc.com

The development of a robust HPLC method requires careful optimization of various parameters, including the column type, mobile phase composition (including buffer pH and ion-pair reagent concentration), and detector wavelength. tandfonline.com Validation of these methods is performed according to International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, precision, accuracy (recovery), and ruggedness. researchgate.nettandfonline.com For example, a validated method demonstrated linearity in the concentration range of 25-75 µg/mL with a correlation coefficient greater than 0.9998. tandfonline.com

Table 1: Examples of HPLC Method Conditions for Acetonitrile, (methylenedinitrilo)tetra- Analysis
TechniqueColumnMobile Phase / EluentDerivatization / Complexation AgentDetectionReference
Anion-Exchange Mixed-ModePrimesep DNot specified, requires careful equilibrationCopper Sulfate (for visualization)UV sielc.com
Ion-Pairing RP-HPLCC18, 50 mmGradient elution with phosphate (B84403) buffer (pH 6.5) containing Tetrabutylammonium (TBA)Copper (II) NitrateUV nih.gov
Ion-Pairing RP-HPLCXBridge C8Isocratic elution with Buffer (0.06% TBA-OH, pH 7.5), Methanol (B129727), and Water1% Copper AcetateUV at 259 nm tandfonline.com
RP-HPLCPhenomenex Luna C18(2)Not specifiedFerric Chloride (at 70°C)UV nih.gov
Ion-Pairing RP-HPLCC18, 4.6mm x 250mmGradient with Mobile Phase A (25mM tetrabutyl ammonium (B1175870) hydrogen sulphate) and Mobile Phase B (Acetonitrile)Not specifiedUV at 280 nm researchgate.net

Gas chromatography is a powerful tool for the analysis of volatile and semi-volatile compounds. Since Acetonitrile, (methylenedinitrilo)tetra- is a non-volatile amino acid-based compound, it cannot be directly analyzed by GC. humanjournals.com Therefore, a derivatization step is mandatory to convert it into a volatile form, typically through esterification. humanjournals.com

The most common derivatization method involves converting the carboxylic acid groups of the molecule into their corresponding esters, such as methyl, propyl, or butyl esters. humanjournals.com This is often achieved by reacting the sample with an agent like a boron trifluoride-methanol mixture. researchgate.netkemesta.fi The resulting volatile esters can then be extracted and analyzed.

GC is frequently coupled with Mass Spectrometry (GC-MS), which provides high sensitivity and specificity for both identification and quantification. humanjournals.comresearchgate.net This technique is suitable for determining the presence of the compound in complex matrices and can also be used to identify and quantify volatile impurities or residual solvents from the manufacturing process. humanjournals.comresearchgate.net The detection limit can be very low, in the range of milligrams per liter or even lower, depending on the detector used (e.g., Flame Ionization Detector - FID, Nitrogen-Phosphorus Detector - NPD, or Mass Spectrometer - MS). kemesta.fi

Advanced Spectroscopic Methods for Quantitative Analysis

Spectroscopic methods offer alternative and complementary approaches for the quantitative analysis of Acetonitrile, (methylenedinitrilo)tetra-. UV-Visible spectrophotometry is a particularly common and accessible technique.

Similar to HPLC detection, direct spectrophotometric measurement is challenging due to the lack of a native chromophore. oup.com The method, therefore, relies on the formation of a colored or UV-absorbing complex with a metal ion. nih.gov The complex formed between Acetonitrile, (methylenedinitrilo)tetra- and ferric iron (Fe³⁺) exhibits a distinct absorption maximum in the UV region, typically around 254-258 nm. oup.comresearchgate.net By adding an excess of Fe³⁺ to a sample, the concentration of the resulting complex can be measured, and its absorbance is directly proportional to the concentration of the analyte according to the Beer-Lambert Law. researchgate.net This method can quantify ferric iron in solution with a sensitivity as low as 0.6 ppm. researchgate.net

Another spectrophotometric approach involves adding excess Fe³⁺, reducing the un-chelated portion to ferrous iron (Fe²⁺), and then reacting the Fe²⁺ with a color-developing reagent like 1,10-phenanthroline (B135089) to form a colored complex called ferroin. nih.gov The concentration of the analyte is then determined from the absorbance of the ferroin. nih.gov This method has a reported detection limit as low as 1.4 µM. nih.gov

Other advanced spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and direct Mass Spectrometry (e.g., LC-MS) are also powerful tools for structural confirmation and quantitative analysis, especially when used with an appropriate certified reference standard. researchgate.netsigmaaldrich.com

Establishment of Purity Standards and Reference Materials

The accuracy and validity of any analytical measurement depend on the availability of high-purity standards and reference materials. For Acetonitrile, (methylenedinitrilo)tetra-, Certified Reference Materials (CRMs) are essential for method validation, instrument calibration, and routine quality control. usl.com.pldawnscientific.com

CRMs are produced by national metrology institutes and accredited reference material producers according to stringent international standards, such as ISO 17034. usl.com.pl These materials are characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability to SI units. usl.com.pl High-purity (e.g., >99%) CRMs of the compound are commercially available. usl.com.pl

Q & A

Q. What synthetic routes yield high-purity (methylenedinitrilo)tetraacetonitrile, and how are byproducts minimized?

  • Methodology : Copper acetate-mediated synthesis in acetonitrile solvent produces crystalline products. Recrystallization at controlled temperatures (e.g., 293 K) removes impurities, while FT-IR monitors nitrile group integrity (C≡N stretch at ~2250 cm⁻¹) .

Q. How do solvent systems influence the stability of acetonitrile derivatives during long-term storage?

  • Methodology : Ternary solvent systems (e.g., water-acetonitrile-methanol) reduce hydrolysis. Stability studies under accelerated conditions (40°C/75% RH) coupled with LC-UV quantify degradation products .

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